molecular formula C13H18ClNO4S B2876850 tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate CAS No. 204857-35-2

tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate

Cat. No.: B2876850
CAS No.: 204857-35-2
M. Wt: 319.8
InChI Key: ZIYXYULDWOAFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[(4-chlorophenyl)methyl]-N-methylsulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15(20(4,17)18)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYXYULDWOAFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H18ClN2O4S
  • Molecular Weight: 320.81 g/mol
  • CAS Number: 156866-52-3

The compound's structure features a tert-butyl group, a chlorobenzyl moiety, and a methylsulfonyl group attached to a carbamate backbone. This configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the methylsulfonyl group enhances solubility and bioavailability, facilitating cellular uptake. The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, impacting several biological pathways.

Pharmacological Properties

  • Antimicrobial Activity:
    • Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of carbamates have been evaluated for their effectiveness against various bacterial strains.
    • The compound's structural components suggest potential activity against Gram-positive and Gram-negative bacteria due to the lipophilic nature of the tert-butyl and chlorobenzyl groups.
  • Antitumor Activity:
    • Research indicates that carbamate derivatives can exhibit cytotoxic effects on cancer cell lines. For example, certain analogs have demonstrated significant inhibition of cell proliferation in vitro.
    • The structure-activity relationship (SAR) analysis reveals that modifications in the chlorobenzyl group can enhance antitumor efficacy.
  • Neuroprotective Effects:
    • Preliminary studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Evaluation

A study conducted by Krishnaiah et al. evaluated a series of carbamate derivatives for their antimicrobial properties. The findings revealed that compounds with similar structural motifs to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, underscoring the potential therapeutic applications in treating bacterial infections .

Case Study 2: Antitumor Activity

In a comparative study of various carbamate derivatives, one compound with a structure closely related to this compound showed an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells. This suggests that structural modifications can significantly influence anticancer activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorIC50 = 1.98 µg/mL against A-431 cells
NeuroprotectivePotential modulation of neurotransmitter systemsPreliminary Studies

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